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Compound of Interest

Compound Name: 1,4-Dipropoxybut-2-yne

Cat. No.: B15177523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the molecule

1,4-Dipropoxybut-2-yne. Due to the absence of publicly available experimental spectra for this

specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups

and comparison with analogous compounds. This guide also includes standardized

experimental protocols for acquiring such spectra.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 1,4-Dipropoxybut-2-yne.

These predictions are derived from established principles of spectroscopy and data from

structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 Singlet 4H -O-CH₂-C≡

~3.4 Triplet 4H -O-CH₂-CH₂-CH₃

~1.6 Sextet 4H -O-CH₂-CH₂-CH₃

~0.9 Triplet 6H -O-CH₂-CH₂-CH₃
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Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~80 -C≡C-

~70 -O-CH₂-CH₂-CH₃

~58 -O-CH₂-C≡

~23 -O-CH₂-CH₂-CH₃

~10 -O-CH₂-CH₂-CH₃

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H (sp³) stretch

~2240 Weak-Medium C≡C stretch (internal alkyne)

~1100 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

170 Low [M]⁺ (Molecular Ion)

141 Medium [M - CH₂CH₃]⁺

113 Medium [M - CH₂CH₂CH₃]⁺

99 High [M - OCH₂CH₂CH₃]⁺

71 High [CH₂=O⁺-CH₂CH₂CH₃]

43 Very High [CH₃CH₂CH₂]⁺ (Base Peak)

Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Dipropoxybut-2-yne in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm

NMR tube.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 400 MHz or higher.

Acquire the spectrum at room temperature.

Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100

MHz for a 400 MHz ¹H instrument).

Employ proton decoupling to simplify the spectrum.

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and

an acquisition time of 1-2 seconds.

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-

to-noise ratio.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and

place the solution in a liquid IR cell.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the salt plates or the solvent-filled cell.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., m/z 30-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Spectroscopic Logic
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural elucidation of 1,4-Dipropoxybut-2-yne.
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Logical Workflow for Structural Elucidation of 1,4-Dipropoxybut-2-yne

Spectroscopic Techniques

Information Obtained

Structural Confirmation

NMR Spectroscopy
(¹H and ¹³C)

Provides information on the chemical environment and connectivity of H and C atoms.

Analysis of chemical shifts, multiplicities, and integrations

IR Spectroscopy

Identifies the presence of specific functional groups (ether, alkyne).

Analysis of characteristic absorption bands

Mass Spectrometry

Determines the molecular weight and provides information on fragmentation patterns.

Analysis of molecular ion and fragment peaks

1,4-Dipropoxybut-2-yne
Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 1,4-Dipropoxybut-2-yne using NMR,

IR, and MS.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dipropoxybut-2-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15177523#spectral-data-for-1-4-dipropoxybut-2-yne-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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